Product packaging for D-Norleucine-d9(Cat. No.:)

D-Norleucine-d9

Cat. No.: B12406549
M. Wt: 140.23 g/mol
InChI Key: LRQKBLKVPFOOQJ-CJPSRAQNSA-N
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Description

D-Norleucine-d9 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12406549 D-Norleucine-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

140.23 g/mol

IUPAC Name

(2R)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,2D2,3D2,4D2

InChI Key

LRQKBLKVPFOOQJ-CJPSRAQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@H](C(=O)O)N

Canonical SMILES

CCCCC(C(=O)O)N

Origin of Product

United States

Fundamental Principles of Isotopic Labeling with D Norleucine D9 in Biological Systems

Theoretical Framework of Deuterium (B1214612) Isotope Tracing in Biochemical Pathways

Isotopic tracing is a powerful technique used to follow the journey of molecules through biological systems. fiveable.me By replacing atoms in a molecule with their heavier, stable isotopes, researchers can track the molecule's metabolic fate. fiveable.me Deuterium (²H or D), a stable isotope of hydrogen, is a particularly effective tracer. fiveable.me When a deuterium-labeled compound is introduced into a biological system, the deuterium atoms act as a "tag" that can be detected using analytical techniques like mass spectrometry. fiveable.me

This method, sometimes referred to as 'Deuteromics', allows for the simultaneous investigation of multiple metabolic pathways. metsol.com The incorporation of deuterium from a labeled precursor, such as D-Norleucine-d9, into various metabolites provides a detailed map of biochemical reactions. metsol.comchrom-china.com The key principle lies in the fact that enzymes that catalyze these reactions often transfer hydrogen atoms. By tracing the movement of deuterium, scientists can elucidate reaction mechanisms, measure the rates of synthesis (flux) through a pathway, and identify previously unknown metabolic routes. metsol.comacs.org The predictable distribution of deuterium atoms across the metabolome yields significant information with minimal experimental complexity. metsol.com

Rationale for this compound as a Stable Isotope Tracer and Internal Standard

This compound is the deuterated form of D-Norleucine, an isomer of leucine. medchemexpress.commedchemexpress.com Its utility as a stable isotope tracer stems from several key properties. The nine deuterium atoms on the molecule provide a strong and distinct isotopic signature, which enhances the resolution and sensitivity of mass spectrometry analysis. scbt.com This allows for precise tracking of the labeled molecule and its metabolic products, even in complex biological mixtures. scbt.com

Beyond its role as a tracer, this compound is frequently employed as an internal standard in quantitative analytical methods, particularly in amino acid analysis. pharmaffiliates.comnih.gov An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known amount. It helps to correct for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and reproducibility of the quantification. Because D-Norleucine is a non-essential amino acid, it is not naturally present in most biological systems, making its deuterated form an ideal internal standard. pharmaffiliates.comnih.gov

Table 1: Applications of Deuterated Compounds in Biological Analysis

ApplicationDescription
Metabolic Tracing Following the transformation of the labeled compound through various biochemical pathways. scbt.com
Flux Analysis Measuring the rate of synthesis and turnover of metabolites. metsol.com
Internal Standard A reference compound added to samples to ensure accurate quantification of the target analyte. pharmaffiliates.comnih.gov
Reaction Mechanism Studies Elucidating the step-by-step process of enzymatic reactions. scbt.com

Stereochemical Considerations and Enantiomeric Purity in Deuterated Amino Acid Applications

Amino acids, the building blocks of proteins, exist as two mirror-image forms, or enantiomers: the L-form (levorotatory) and the D-form (dextrorotatory). In most biological systems, proteins are constructed almost exclusively from L-amino acids. The stereochemistry, or the three-dimensional arrangement of atoms, is therefore critical for biological function. researchgate.net

When using deuterated amino acids in research, ensuring enantiomeric purity is paramount. researchgate.net The presence of the wrong enantiomer (e.g., L-Norleucine in a study focused on the D-enantiomer) can lead to erroneous results, as it may interact differently with enzymes and other chiral molecules in the biological system. researchgate.net For instance, enzymes are highly specific and may only bind to or process one enantiomer. nih.gov The presence of the other enantiomer could inhibit the reaction or lead to the formation of unintended products. researchgate.net

The synthesis of deuterated amino acids must therefore be carefully controlled to produce a high degree of enantiomeric purity. semanticscholar.orgacs.org Analytical techniques such as chiral chromatography are used to separate and quantify the enantiomers, ensuring that the labeled compound meets the stringent purity requirements for reliable biological research. cat-online.com The strict stereochemical control in the synthesis and purification of compounds like this compound is essential for the accurate interpretation of experimental data. nih.gov

Table 2: Properties of this compound

PropertyValue
Chemical Formula C₆H₄D₉NO₂
Molecular Weight 140.23 g/mol
Synonyms (R)-2-Aminohexanoic acid-d9, (R)-Norleucine-d9
Isotopic Enrichment Typically ≥98 atom % D

Data sourced from various chemical suppliers. cdnisotopes.comclearsynth.com

Synthetic Pathways and Derivatization Strategies for D Norleucine D9

Chemical Synthesis of Deuterated Norleucine Enantiomers

The synthesis of D-Norleucine-d9 requires a strategic approach that combines stereoselective synthesis to obtain the desired D-enantiomer with methods for incorporating deuterium (B1214612) into the side chain.

Stereoselective Synthesis of this compound

Achieving the D-configuration of norleucine can be accomplished through several established asymmetric synthesis methodologies. One common approach is the use of chiral auxiliaries. For instance, a chiral glycine (B1666218) enolate equivalent can be alkylated with a deuterated butyl halide. The chiral auxiliary directs the stereochemical outcome of the alkylation, and its subsequent removal yields the desired D-amino acid.

Another powerful method is asymmetric catalysis. For example, the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a dehydroamino acid derivative, using a chiral rhodium or ruthenium catalyst can produce the D-enantiomer with high enantioselectivity. nih.gov Furthermore, enzymatic resolutions, where an enzyme selectively acts on one enantiomer in a racemic mixture, can be employed to isolate the D-form.

A plausible synthetic route could involve the use of a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. mdpi.com This complex can be deprotonated to form a nucleophilic glycine equivalent, which is then alkylated with a deuterated butyl halide. The chiral ligand on the nickel complex controls the stereochemistry of the addition, leading to the preferential formation of the D-norleucine derivative. Subsequent hydrolysis of the complex releases the D-amino acid. mdpi.com

Precursor Selection and Deuterium Incorporation Methodologies

The synthesis of this compound necessitates a precursor that carries the nine deuterium atoms on the butyl side chain. A suitable precursor is a perdeuterated butyl halide, such as 1-bromo-d9-butane or 1-iodo-d9-butane. These deuterated alkylating agents can be prepared from commercially available deuterated starting materials, for example, through the reduction of a deuterated butyric acid derivative followed by halogenation.

Deuterium incorporation can also be achieved through hydrogen-deuterium (H/D) exchange reactions on a suitable norleucine precursor. Palladium-catalyzed H/D exchange protocols have been developed for the deuteration of amino acids. osti.gov For side-chain deuteration, a method involving radical C(sp³)-H monodeuteration of amides using D₂O has been reported and could be adapted for norleucine derivatives. unl.pt

A generalized pathway for the synthesis of this compound via the amidomalonate synthesis is outlined below:

StepReactionReagents and ConditionsProduct
1Formation of Diethyl Acetamidomalonate AnionDiethyl acetamidomalonate, Sodium ethoxide in ethanolSodio-diethyl acetamidomalonate
2Alkylation1-Bromo-d9-butaneDiethyl acetamido(d9-butyl)malonate
3Hydrolysis and DecarboxylationAqueous HCl, heatRacemic Norleucine-d9
4Enantiomeric Resolutione.g., enzymatic resolution or formation of diastereomeric salts with a chiral resolving agentThis compound

Post-Synthetic Derivatization for Analytical Compatibility

For analytical purposes, particularly for gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), this compound often requires derivatization to enhance its volatility, improve chromatographic separation, and increase ionization efficiency.

Silylation is a common derivatization technique for GC-MS analysis of amino acids. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine and carboxyl groups of norleucine to form volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The use of a deuterated silylating agent, such as d9-MSTFA, can also be employed to introduce additional isotopic labels for specific analytical strategies. nih.gov

For LC-MS/MS analysis, especially for the separation of enantiomers, chiral derivatizing agents are utilized. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are widely used to form diastereomeric derivatives with D- and L-amino acids, which can then be separated on a standard reversed-phase column. chromatographyonline.comnih.gov This allows for the simultaneous quantification of both enantiomers and the assessment of the enantiomeric purity of the synthesized this compound.

Analytical TechniqueDerivatization ReagentPurpose
GC-MSN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Increases volatility and thermal stability.
LC-MS/MSMarfey's Reagent (FDAA)Forms diastereomers for chiral separation.
LC-MS/MS(S)-N-(4-nitrophenoxycarbonyl)phenylalanine isopropyl ester (S-NIFE)Chiral derivatization for enantioselective analysis. nih.gov

Isotopic Purity and Enrichment Assessment during Synthesis

The assessment of isotopic purity and the degree of deuterium enrichment are critical quality control steps in the synthesis of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry: High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are capable of resolving the different isotopologues of this compound. almacgroup.com By analyzing the mass spectrum of the synthesized compound, the relative abundance of the fully deuterated species (d9) compared to partially deuterated (d1-d8) and non-deuterated (d0) species can be determined. The isotopic enrichment is calculated from the integrated peak areas of the corresponding extracted ion chromatograms. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the absence of protons at specific positions in the molecule, thereby verifying the location of deuterium incorporation. nih.gov Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei, providing a definitive signature of deuteration. ¹³C NMR spectroscopy can also be used, as the resonance of a carbon atom shifts upon the substitution of an attached proton with a deuterium atom (isotopic shift), providing further evidence of successful deuteration. utoronto.ca

Advanced Analytical Methodologies for D Norleucine D9 Quantification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Verification

While MS techniques are powerful for quantification and confirmation of mass, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for verifying the precise location of deuterium atoms within the molecule. sigmaaldrich.com Deuterium (2H) NMR can be used to directly observe the deuterium signals, confirming the effectiveness of the deuteration process. wikipedia.org

Proton (1H) NMR spectroscopy is a valuable tool for studying hydrogen-deuterium exchange reactions, particularly for labile protons. nih.gov In D-Norleucine-d9, the nine deuterium atoms are located on the carbon backbone and are non-exchangeable under normal conditions. The protons of the amine (-NH2) and carboxylic acid (-COOH) groups, however, are labile and will readily exchange with deuterium when the sample is dissolved in a deuterated solvent like deuterium oxide (D2O). nih.gov

By acquiring a 1H NMR spectrum of this compound in a non-deuterated solvent (like H2O), the signals for the amine and carboxylic protons can be observed. Upon dissolving the sample in D2O, these signals will disappear from the 1H spectrum due to their exchange with solvent deuterons. nih.gov This experiment confirms that the deuterium labeling is stable on the carbon skeleton and not on the labile functional groups. The absence of signals in the aliphatic region of the 1H NMR spectrum further verifies the high level of deuteration on the carbon chain.

Table 5: Expected 1H NMR Observations for this compound

Solvent Expected Observation in Aliphatic Region (δ 0.8-1.8 ppm) Expected Observation for Labile Protons (Amine/Acid) Interpretation
H2O / DMSO Minimal to no signals Signals present for -NH2 and -COOH protons Confirms high deuteration on the carbon backbone.

Applications of Multi-Dimensional NMR in Protein Deuteration Studies (using norleucine as reference for amino acid composition)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the three-dimensional structure and dynamics of proteins in solution. In the context of larger proteins (typically >25 kDa), spectral complexity and rapid signal decay present significant challenges. northwestern.edu Protein deuteration, the substitution of hydrogen with deuterium, is a powerful strategy to overcome these limitations by simplifying spectra and improving relaxation properties. northwestern.edu While not a naturally occurring amino acid, this compound can be incorporated into proteins and serve as a valuable probe in deuteration studies due to its unique spectral properties.

The primary advantage of using deuterated proteins in multi-dimensional NMR is the significant reduction in spectral crowding and the sharpening of resonance lines. northwestern.edu This is because deuterium has a much smaller gyromagnetic ratio than protons, leading to fewer and weaker dipolar couplings, which are a major source of relaxation and line broadening. Multi-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and triple-resonance experiments (correlating ¹H, ¹³C, and ¹⁵N nuclei) become more sensitive and provide better resolution when applied to deuterated samples. nih.gov

When this compound is incorporated, the deuterium atoms at all non-exchangeable positions of the norleucine side chain effectively render it "invisible" in proton-detected NMR experiments. This selective silencing of signals from the norleucine residue can aid in the assignment of other amino acid resonances in crowded spectral regions. Conversely, if specific protonated amino acids are used in conjunction with a largely deuterated protein, the resulting simplified spectra allow for the unambiguous assignment of their signals.

Furthermore, the introduction of an unnatural amino acid like norleucine can be used to probe specific sites within a protein's structure. By strategically placing norleucine residues, researchers can gain insights into the local environment and dynamics at those positions. While direct NMR studies focusing specifically on this compound are not extensively documented in the provided search results, the principles of protein deuteration and the use of labeled amino acids are well-established. nih.gov

Table 1: Representative Applications of Deuteration in Multi-Dimensional NMR

NMR TechniqueApplication in Deuterated ProteinsBenefit of Deuteration
¹H-¹⁵N HSQC Backbone amide resonance assignment and dynamicsReduced spectral overlap, sharper lines, improved sensitivity.
Triple Resonance (e.g., HNCA, HN(CO)CA) Sequential backbone resonance assignmentReduced relaxation losses during magnetization transfer steps, enabling studies of larger proteins. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) Measurement of inter-proton distances for structure determinationSimplification of NOE networks, reduction of spin diffusion, allowing for more accurate distance restraints.

Chromatographic Separation Techniques for this compound Purity and Isomer Separation

Chromatographic methods are indispensable for ensuring the chemical and enantiomeric purity of this compound. These techniques separate the target compound from impurities and its stereoisomer based on differential interactions with a stationary phase.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is critical, as the biological properties of chiral molecules can be highly stereospecific. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and accurately quantifying their relative amounts. heraldopenaccess.usuma.es This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of D-Norleucine, leading to different retention times.

A variety of CSPs are available for the separation of amino acids, including those based on macrocyclic antibiotics, proteins, and cyclodextrins. mst.eduunife.it For instance, a ristocetin (B1679390) A-based CSP has been shown to be effective for the enantiomeric separation of various amino acids, where the D-enantiomers often elute first. mst.edu Another approach is ligand-exchange chromatography, where a chiral ligand (like L-proline) is added to the mobile phase along with a metal ion (e.g., Cu(II)) to form transient diastereomeric complexes with the amino acid enantiomers, enabling their separation on a standard reversed-phase column. researchgate.net The enantiomeric excess is calculated from the integrated peak areas of the D- and L-norleucine enantiomers in the resulting chromatogram. heraldopenaccess.us

Table 2: Example Chiral HPLC Method Parameters for Norleucine Enantiomers

ParameterConditionRationale
Column Macrocyclic antibiotic (e.g., Ristocetin A) CSPProvides stereoselective interactions for enantiomeric resolution. mst.edu
Mobile Phase Hexane/Ethanol/Acid-Base ModifiersNormal-phase conditions often used with this type of CSP to modulate retention and selectivity. mst.edu
Flow Rate 1.0 mL/minA typical analytical flow rate for standard HPLC columns.
Detection UV at 254 nmGeneral purpose wavelength for detecting compounds with aromaticity or specific chromophores. mst.edu
Expected Elution D-enantiomer may elute before the L-enantiomerCommon observation for amino acid separations on certain macrocyclic antibiotic CSPs. mst.edu

UHPLC and HPLC for General Purity and Quantification

UHPLC, which utilizes columns with sub-2 µm particles, offers higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. nih.govnih.gov For the analysis of amino acids like norleucine, pre-column derivatization is often employed to enhance detection by attaching a UV-active or fluorescent tag to the amino group. nih.govnih.govthermofisher.com For example, derivatization with ortho-phthaldialdehyde (OPA) allows for highly sensitive fluorescence detection. nih.govnih.gov

Quantification is achieved by creating a calibration curve from the analysis of standards of known concentrations. The peak area of this compound in a sample is then used to determine its concentration based on this curve. thermofisher.com These methods are robust and can be applied to complex samples, such as fermentation broths, to monitor the concentration of specific amino acids. nih.govresearchgate.net

Table 3: Representative UHPLC Method for Amino Acid (including Norleucine) Analysis

ParameterConditionReference
Column Reversed-phase C18, sub-2 µm particle size nih.govnih.gov
Derivatization Pre-column with ortho-phthaldialdehyde (OPA) nih.govnih.gov
Mobile Phase A Aqueous buffer (e.g., phosphate (B84403) buffer) nih.gov
Mobile Phase B Organic solvent (e.g., Acetonitrile) nih.gov
Detection Fluorescence nih.govnih.gov
Limit of Quantification 0.19 to 0.89 pmol nih.gov

Applications of D Norleucine D9 in Quantitative Biological Research

Metabolic Flux Analysis (MFA) in Cellular and Model Organism Systems.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org It typically involves introducing a stable isotope-labeled substrate, such as ¹³C-labeled glucose, into cells and tracking the distribution of the isotope through various metabolic pathways. vanderbilt.edu This allows researchers to create detailed flux maps that illustrate the activity of cellular metabolism. vanderbilt.edunih.gov

Stable isotope tracing is a cornerstone of MFA, enabling researchers to follow the fate of specific atoms through metabolic networks. creative-proteomics.com For instance, ¹³C- or ¹⁵N-labeled amino acids are commonly used to trace their own metabolism and their contributions to other pathways. nih.gov

The role of D-Norleucine-d9 in this context is distinct from that of proteinogenic amino acids. Since D-isomers are not typically used for protein synthesis or central metabolism in many organisms, this compound is not a suitable tracer for mapping the flux of mainstream amino acid metabolic pathways. nih.gov Instead, its application would be highly specialized, for example, in studying the activity of specific enzymes that act on D-amino acids, such as D-amino acid oxidase (DAAO). nih.gov In such a study, the metabolism of this compound itself would be the subject of investigation, rather than using it as a tracer for general metabolic routes.

The elucidation of carbon and nitrogen fluxes through central metabolic pathways, like glycolysis and the tricarboxylic acid (TCA) cycle, is a primary goal of MFA. nih.gov This is achieved by using substrates like labeled glucose or glutamine, whose carbon and nitrogen backbones are actively processed and distributed throughout these pathways.

This compound, being metabolically distant from these core pathways, does not contribute its carbon or nitrogen atoms to the central metabolic pool. Therefore, it cannot be used to elucidate the magnitude of carbon and nitrogen fluxes through central metabolism. Its utility in an MFA experiment focused on central metabolism would be as a non-participatory compound, potentially serving as an internal standard during the sample analysis phase to ensure the accurate quantification of other labeled metabolites.

A key application of MFA is to assess how metabolic pathways respond to perturbations, such as genetic modifications or changes in environmental conditions. vanderbilt.eduplos.org By comparing flux maps between control and perturbed states, researchers can identify how cells reroute metabolism to adapt. vanderbilt.edu

In studies assessing metabolic perturbations, this compound's primary role is not as a metabolic tracer but as a quantitative tool. When analyzing metabolites from different experimental conditions using mass spectrometry, variations can arise from sample preparation and instrument performance. Adding a precise amount of this compound to every sample as an internal standard allows for the normalization of these variations. This ensures that observed differences in the levels of endogenous metabolites are due to the biological perturbation and not experimental artifacts.

Table 1: Conceptual Role of this compound in an MFA Experiment This table illustrates the theoretical use of this compound as an internal standard for quality control in an MFA study analyzing the effect of a drug on glucose metabolism.

Sample Group Tracer Used Compound Analyzed Role of this compound Purpose
Control Cells [U-¹³C]Glucose ¹³C-labeled Lactate (B86563) Spiked-in Internal Standard Normalize lactate signal for accurate quantification.
Drug-Treated Cells [U-¹³C]Glucose ¹³C-labeled Lactate Spiked-in Internal Standard Normalize lactate signal to enable accurate comparison with control.

Quantitative Proteomics Using this compound as a Stable Isotope Label.

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. creative-proteomics.com The use of stable isotope-labeled molecules is a central strategy in mass spectrometry-based proteomics to achieve accurate quantification. thermofisher.comnih.gov

An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument, and it should not be naturally present in the sample. nih.gov this compound fits these criteria exceptionally well for the quantification of amino acids and potentially other small molecules.

Because D-Norleucine is a non-proteinogenic amino acid, it is not found in the natural proteome, preventing interference from endogenous sources. Its deuteration provides a known mass shift, allowing it to be distinguished from unlabeled analytes by a mass spectrometer. When a known amount of this compound is added to a biological sample before processing, it experiences the same potential losses during extraction, derivatization, and analysis as the target analytes. By comparing the final signal of the internal standard to its known initial amount, researchers can correct for these variations, leading to more precise and accurate quantification of the target molecules. nottingham.ac.uk

This compound can be employed in both absolute and relative quantification strategies. azolifesciences.com

Absolute Quantification (AQUA): In this approach, a known concentration of a stable isotope-labeled standard is added to a sample. thermofisher.com For instance, to determine the exact amount of a specific amino acid in a sample, a known quantity of this compound would be spiked in. The ratio of the mass spectrometer signal of the endogenous amino acid to the signal of this compound is then used to calculate the absolute concentration of the target amino acid, often by referencing a standard curve. nottingham.ac.ukazolifesciences.com

Relative Quantification: This method compares the amount of an analyte across multiple samples. creative-proteomics.comnih.gov While techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) label the entire proteome metabolically, this compound is used as a spike-in standard. The same amount of this compound is added to each sample in a comparative experiment (e.g., control vs. treated). By normalizing the signal of the target analyte in each sample to the signal of the internal standard, any non-biological variability between the samples is minimized. This allows for a more reliable comparison of the relative analyte levels, ensuring that observed fold changes are a true reflection of the biological differences between the samples.

Table 2: Example of this compound in Absolute Quantification of Glycine (B1666218) This table demonstrates a simplified calculation for determining the absolute concentration of the amino acid Glycine using this compound as an internal standard (IS).

Parameter Value Description
Concentration of IS (this compound) 10 µM Known concentration of the internal standard added to the sample.
MS Peak Area of IS 500,000 Signal intensity for the internal standard measured by the mass spectrometer.
MS Peak Area of Analyte (Glycine) 750,000 Signal intensity for the target analyte measured by the mass spectrometer.
Response Factor (RF) 1.2 Pre-determined factor accounting for differences in ionization efficiency between Glycine and the IS.
Calculated Analyte Concentration 18 µM Formula: [IS Conc.] * (Analyte Area / IS Area) * RF

Targeted and Untargeted Metabolomics Utilizing this compound.

Metabolomics, the comprehensive study of small molecules or metabolites within a biological system, can be broadly categorized into two approaches: targeted and untargeted analysis. researchgate.net Targeted metabolomics focuses on the precise measurement of a predefined set of metabolites, offering high sensitivity and quantitative accuracy. d-nb.info In contrast, untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample, which is often more exploratory in nature. researchgate.net In both paradigms, the use of appropriate internal standards is critical for achieving reliable and reproducible results. This compound serves as an exemplary internal standard in these methodologies.

The primary role of this compound in both targeted and untargeted metabolomics is to serve as an internal standard (IS). An ideal internal standard should be a compound that is not naturally present in the biological sample but behaves similarly to the analytes of interest during sample preparation and analysis. researchgate.net As a non-proteinogenic amino acid, D-Norleucine is not typically found in biological systems, thus preventing interference from endogenous counterparts. researchgate.netmedsci.org

The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling results in a mass shift that is easily distinguishable by a mass spectrometer, while the chemical and physical properties of the molecule remain nearly identical to its unlabeled form. lumiprobe.com This characteristic is crucial for its function as an internal standard. When this compound is spiked into a biological sample at a known concentration before the extraction process, it experiences the same potential losses and variations as the target analytes throughout the entire analytical workflow, including extraction, derivatization, and injection into the analytical instrument (e.g., LC-MS/MS). nih.gov

By measuring the signal intensity of this compound relative to the target analytes, researchers can correct for variations in sample handling and instrument response. This ratiometric approach significantly improves the accuracy and precision of metabolite quantification. For instance, in the quantification of other amino acids, the ratio of the peak area of the endogenous amino acid to the peak area of this compound is used to calculate the concentration of the target amino acid, effectively normalizing for any experimental variability.

Interactive Table 1: Properties of this compound as an Internal Standard

Property Advantage in Metabolomics
Non-proteinogenic Nature Avoids interference with endogenous metabolites. researchgate.netmedsci.org
Deuterium Labeling (d9) Provides a distinct mass shift for clear detection by mass spectrometry without significantly altering chemical behavior. lumiprobe.com
Chemical Similarity to Amino Acids Undergoes similar extraction and derivatization efficiencies as target amino acid analytes.

| Stability | Stable throughout the analytical process, ensuring consistent recovery. |

Large-scale metabolomic studies, which often involve the analysis of hundreds or thousands of samples, are particularly susceptible to analytical variability. nih.gov This variability can arise from several sources, including instrument drift over time, batch-to-batch differences in sample preparation, and variations in instrument sensitivity. mdpi.com Normalization is a critical data processing step to minimize this unwanted variation and ensure that the observed differences between samples are biological rather than technical in origin. nih.govnih.gov

The use of internal standards like this compound is a cornerstone of robust normalization strategies. idrblab.cn By including this compound in every sample, researchers can monitor and correct for systematic variations across the entire experimental run. The signal intensity of this compound can be used to normalize the data from each sample, effectively reducing the impact of batch effects and instrument drift. mdpi.com This is particularly important in untargeted metabolomics, where the goal is to compare the relative abundance of thousands of features across different experimental groups.

Several normalization methods can be employed, often in combination. For example, the signal intensity of each metabolite can be divided by the intensity of this compound in the same sample. This approach, known as internal standard normalization, is one of the most effective ways to account for analytical variability. In more advanced normalization workflows, the data from multiple internal standards can be used to model and correct for more complex sources of variation.

Analytical method validation is a critical process to ensure that a given analytical method is suitable for its intended purpose. particle.dknih.gov This involves assessing several parameters, including precision, accuracy, linearity, and robustness. This compound plays a key role in the validation of metabolite profiling methods.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). By spiking this compound into replicate samples, researchers can assess the precision of the entire analytical workflow. A low RSD for the measurement of this compound across these replicates indicates high precision.

Accuracy is the closeness of the mean of a set of results to the true value. The accuracy of a method can be assessed by analyzing quality control (QC) samples with known concentrations of analytes. The recovery of this compound, which is added at a known concentration, can be used to evaluate the accuracy of the extraction and analytical process.

Interactive Table 2: Role of this compound in Analytical Validation

Validation Parameter Application of this compound
Precision (Repeatability & Reproducibility) Measurement of the relative standard deviation (RSD) of this compound signal across replicate analyses.
Accuracy (Recovery) Calculation of the percentage of this compound recovered after the entire analytical procedure from a spiked sample.
Linearity Used as an internal standard in the construction of calibration curves for target analytes to ensure a linear response over a range of concentrations.

| Robustness | Assessment of the impact of small, deliberate variations in method parameters on the signal of this compound. |

Mechanistic Investigations and Biochemical Insights from D Norleucine D9 Studies

Enzyme Kinetics and Substrate Specificity Elucidation with Deuterated Analogs

The substrate specificity of enzymes is a critical aspect of their function. Deuterated amino acid analogs, such as D-Norleucine-d9, are instrumental in elucidating the intricacies of enzyme-substrate interactions. For instance, studies on L-methionine gamma-lyase have shown that it can catalyze the exchange of alpha- and beta-hydrogens of various straight-chain L-amino acids, including norleucine, with deuterium (B1214612) from the solvent. nih.gov This indicates that while these amino acids may not undergo an elimination reaction, they are recognized and bind to the active site of the enzyme. nih.gov The rate of this hydrogen-deuterium exchange can provide insights into the enzyme's kinetic parameters and substrate preferences. nih.gov

In one study, to facilitate sequence determination by mass spectrometry, deuterated propionic acid was added during the coupling reaction of norleucine in the synthesis of a peptide library. nih.gov This library was then used to screen for the substrate specificity of the protein-tyrosine phosphatase TULA-2. nih.gov The results demonstrated that TULA-2 has a broad specificity on the C-terminal side of the phosphotyrosine, with a preference for acidic and aromatic hydrophobic residues at specific positions. nih.gov

The use of deuterated analogs also extends to multi-enzyme cascade reactions. In the stereoselective production of γ-oxyfunctionalized amino acids, the H-D exchange of the α-proton with deuterium oxide was measured to perform semi-quantitative activity tests of N-acyl amino acid racemase towards N-acylamino acids. frontiersin.org

Table 1: Examples of Enzyme Studies Utilizing Norleucine Analogs

EnzymeStudy FocusFinding
L-methionine gamma-lyaseHydrogen-deuterium exchangeCatalyzes rapid exchange of α- and β-hydrogens of norleucine, indicating substrate binding. nih.gov
Protein-tyrosine phosphatase TULA-2Substrate specificityUse of a deuterated norleucine-containing peptide library helped define substrate preferences. nih.gov
N-acyl amino acid racemaseEnzyme activityH-D exchange with deuterium oxide used to assess activity towards N-acylamino acids. frontiersin.org

Studies on Protein Synthesis and Degradation Rates in In Vitro and Ex Vivo Models

The regulation of protein synthesis and degradation is fundamental to cellular health and function. Leucine, an isomer of norleucine, is known to play a significant role in stimulating muscle protein synthesis and inhibiting protein degradation. nih.govnih.gov While direct studies on this compound in this context are limited, the principles derived from studies with similar amino acids are informative. The availability of essential amino acids is a key regulator of protein synthesis. openaccessjournals.com

In research settings, isotopically labeled amino acids are crucial for measuring protein turnover. For example, stable isotopic tracers like [²H5]-phenylalanine and known amounts of norleucine are used to determine plasma concentrations and enrichment of amino acids, which are then used to calculate muscle protein synthesis rates. researchgate.net The use of deuterated tracers like this compound would similarly allow for precise tracking and quantification of its incorporation into newly synthesized proteins and its release during protein degradation. This "flooding dose" technique is a reliable method for measuring in vivo protein synthesis rates. researchgate.net

Investigation of Isotope Effects on Biochemical Reactions and Pathways

Isotope effects occur when an atom in a molecule is replaced by one of its isotopes, leading to a change in the rate or equilibrium of a chemical reaction. nih.gov These effects can be categorized as kinetic isotope effects (KIEs), which affect reaction rates, or equilibrium isotope effects (EIEs), which affect equilibria. Deuterium labeling, as in this compound, is a common method for studying these phenomena.

The substitution of hydrogen with deuterium can lead to either a "normal" kinetic isotope effect, where the reaction rate decreases, or an "inverse" kinetic isotope effect, where the rate increases. mdpi.com These effects provide detailed information about the transition state of a reaction. nih.gov For example, a study on L-methionine gamma-lyase observed a primary isotope effect at the alpha-position of L-norleucine, which caused the rate of total beta-hydrogen exchange to decrease. nih.gov

Furthermore, magnetic isotope effects, which are dependent on the nuclear spin of the isotope, are an emerging area of interest in quantum biology. frontiersin.org While specific studies on this compound in this area are not prominent, the principles suggest a potential avenue for future research.

Role of Norleucine Analogs in Protein Structure-Function Relationship Studies

Norleucine is a valuable tool for studying protein structure and function because it is nearly isosteric with methionine but lacks the sulfur atom. wikipedia.org This substitution allows researchers to probe the specific role of methionine residues in proteins. For example, replacing methionine with norleucine in the Amyloid-β peptide associated with Alzheimer's disease was found to completely negate its neurotoxic effects. wikipedia.org

The incorporation of norleucine into proteins can be achieved in auxotrophic bacterial strains that cannot synthesize a particular amino acid, such as methionine. mdpi.com By providing norleucine in the growth medium, it can be incorporated into proteins in place of methionine. nih.gov This technique has been used to produce recombinant proteins with high levels of norleucine substitution for structural studies using X-ray crystallography and NMR. nih.gov

In a study on a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus, the global replacement of methionine with norleucine had a positive impact on the enzyme's ability to hydrolyze synthetic polyesters. frontiersin.org This was attributed to the slightly increased hydrophobicity of norleucine compared to methionine, which likely altered the enzyme's substrate-binding properties and dynamics. frontiersin.org

Furthermore, norleucine has been incorporated into synthetic peptide analogs to investigate structure-function relationships. In studies of parathyroid hormone (PTH) analogs, norleucine was substituted at specific positions to create more stable and active versions of the hormone. acs.org These studies, combined with conformational analysis using techniques like NMR, help to elucidate the structural requirements for biological activity. acs.org

Computational and Bioinformatic Approaches in D Norleucine D9 Research

Modeling of Isotopic Enrichment and Flux Distributions in Complex Biological Networks

The primary application of D-Norleucine-d9 in computational biology is as a tracer in Metabolic Flux Analysis (MFA). cortecnet.com In 13C-MFA, a labeled substrate is introduced into a biological system, and the incorporation of the isotope into various metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This data is then used to calculate the rates (fluxes) of metabolic reactions throughout a network. cortecnet.com While 13C is the most common isotope for its universal presence in bioorganic molecules, deuterium (B1214612) (2H), the isotope in this compound, is also used, particularly to investigate specific pathways like NADPH metabolism. nih.govnih.gov

The process involves feeding cells or tissues a nutrient medium containing the isotopically labeled compound, such as this compound. nih.gov After a period of incubation, metabolites are extracted and analyzed by MS to determine their mass isotopomer distributions (MDVs), which detail the relative abundance of molecules with different numbers of isotopic labels. nih.gov

Computational models are then employed to connect these experimentally determined MDVs to intracellular fluxes. These models consist of a stoichiometric network of biochemical reactions. By using iterative algorithms, the models fit the predicted MDVs from a given set of fluxes to the experimental data, thereby estimating the in vivo reaction rates. nih.gov This allows for a quantitative understanding of cellular metabolism under various conditions. diva-portal.org For example, studies have used global 13C tracing to assess a wide range of metabolic pathways in human liver tissue, revealing unexpected activities like branched-chain amino acid transamination. diva-portal.org

Table 1: Key Inputs and Outputs in Metabolic Flux Analysis (MFA)

Input ParameterDescriptionComputational OutputDescription
Tracer An isotopically labeled molecule (e.g., this compound) introduced into the system.Flux Map A quantitative map of all intracellular reaction rates (fluxes) in the metabolic network.
Stoichiometric Model A map of all known metabolic reactions, their substrates, products, and stoichiometry.Isotopomer Distributions Predicted mass isotopomer distributions for comparison with experimental data.
Mass Spectrometry Data Experimental measurements of mass isotopomer distributions for key metabolites.Goodness of Fit Statistical evaluation of how well the model-predicted fluxes explain the measured data.
Extracellular Rates Measured rates of nutrient uptake and product secretion.Confidence Intervals The range of likely values for each calculated metabolic flux.

Development of Algorithms for this compound Data Analysis in Multi-Omics Studies

The use of tracers like this compound generates vast and complex datasets, especially when integrated into multi-omics studies that combine genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org Analyzing these datasets requires specialized computational algorithms and software platforms. researchgate.netebi.ac.uk

Several tools have been developed to process data from stable isotope labeling experiments. For instance, platforms like geoRge and Miso are R packages designed to analyze untargeted LC/MS data from such experiments. researchgate.netrdrr.iooup.com These algorithms work by comparing the mass spectra of labeled and unlabeled samples to identify features that have incorporated the stable isotope. rdrr.ionih.gov Rather than simply searching for expected mass shifts, modern tools use statistical comparisons to find significant increases in signal intensity or the appearance of new peaks, which is a more robust method for tracking isotope incorporation. researchgate.net

In the context of multi-omics, these algorithms are part of a larger pipeline. For example, the de novo multi-omics pathway analysis (DMPA) is a method designed to combine different omics datasets to model signaling pathways without relying on prior knowledge. nih.gov Such integrative approaches are essential for building a holistic view of cellular regulation, connecting changes in metabolic flux (as traced by this compound) with alterations in gene expression and protein levels. nih.gov Machine learning algorithms are increasingly being applied to identify patterns and predictive biomarkers from these integrated datasets. frontiersin.org

Table 2: Computational Tools for Stable Isotope Labeling Data Analysis

Tool NameLanguage/PlatformPrimary FunctionKey Feature
geoRge RAnalyzes untargeted LC/MS data from stable isotope labeling. researchgate.netrdrr.ioCompares isotopic distributions between labeled and unlabeled samples to identify enriched compounds. ebi.ac.uknih.gov
Miso RTracks isotopically labeled metabolites in multiple-precursor labeling studies. oup.comCan handle various isotopes, including 2H, 13C, 15N, and 18O. oup.com
mzMatch-ISO RAnnotates and provides relative quantification for isotope-labeled MS data. oup.comPart of a larger suite of metabolomics data processing tools.
X13CMS R (part of XCMS)Detects and visualizes isotope-labeled compounds in metabolomics data. oup.comIntegrates directly with the widely used XCMS platform for LC/MS data processing.

Simulation of Deuterium Isotope Effects on Molecular Dynamics and Interactions

Replacing hydrogen with deuterium, as in this compound, can alter the molecule's physical properties, a phenomenon known as the deuterium isotope effect. nih.gov These effects, though often subtle, can influence noncovalent interactions like hydrogen bonding and van der Waals forces, which are critical for molecular recognition and binding. nih.gov

Computational simulations, particularly molecular dynamics (MD) and quantum mechanics (QM) methods, are used to predict and understand these effects. MD simulations can model the behavior of molecules over time, revealing how deuteration might alter protein-ligand interactions or protein stability. For instance, a reactive molecular dynamics force field, ReaxFFHD, was developed to specifically model isotope-exchange reactions in systems containing both hydrogen and deuterium. nih.gov These simulations showed a preference for deuterium to be in the more stable molecular ions, a direct consequence of the isotope effect related to zero-point energy differences. nih.gov

Furthermore, methods combining path integrals and free-energy perturbation simulations can compute how deuteration affects acid-base equilibria. mdpi.com Density Functional Theory (DFT) calculations are another powerful tool used to simulate how deuteration impacts NMR chemical shifts, which can help in structural studies of complex biomolecules. mdpi.com These computational approaches are indispensable for interpreting experimental results accurately and for designing deuterated molecules with specific properties. nih.govmdpi.com

Emerging Research Frontiers and Future Perspectives for D Norleucine D9 Applications

Development of Novel D-Norleucine-d9 Based Probes for Specific Biochemical Processes

Beyond its role as a passive metabolic tracer, this compound serves as a scaffold for the development of sophisticated biochemical probes. As a non-canonical amino acid, it is structurally similar to methionine but lacks sulfur, allowing it to be used to study protein structure and function where methionine would normally be present. drugbank.comnih.gov Its D-configuration adds another layer of specificity, as D-amino acids are not typically part of ribosomal protein synthesis but are key components of other structures, such as the peptidoglycan cell wall in bacteria.

Future research could focus on creating multi-functional probes. For instance, this compound could be chemically modified to include a bio-orthogonal handle, such as an azide (B81097) or alkyne group. This would create a dual-purpose probe that can be visualized via its deuterium (B1214612) label with SRS microscopy and also be isolated for proteomic analysis using click chemistry, a technique known as Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT). researchgate.netnih.govnih.gov While BONCAT typically uses analogs like azidonorleucine, a deuterated version would add a valuable imaging dimension to these powerful proteomic workflows. researchgate.net

Furthermore, this compound could be used to probe the activity of specific enzymes. For example, D-amino acid transpeptidases, which are crucial for bacterial cell wall remodeling, could potentially incorporate this compound into peptidoglycan, making it a specific probe for bacterial growth and a potential tool for screening new antibiotics.

Table 7.2.1: Potential this compound Based Biochemical Probes

Probe Type Modification Detection Method Target Process Research Goal
Passive Metabolic Probe None (native this compound)SRS Microscopy, DMI, Mass SpectrometryProtein synthesis, metabolic fluxQuantify the rate of new protein synthesis in specific cells or tissues under various conditions. acs.org
Dual Imaging/Affinity Probe Addition of an azide or alkyne groupSRS Microscopy & Click ChemistryCell-specific proteomesTo visualize and subsequently identify newly synthesized proteins in a specific cell type within a complex tissue. researchgate.netnih.gov
Enzyme Activity Probe None (exploiting D-amino acid specificity)Mass Spectrometry of cell wall componentsPeptidoglycan biosynthesisTo measure the activity of bacterial D,D-transpeptidases and screen for inhibitors.
Structural Biology Probe Incorporation into recombinant proteinsNMR Spectroscopy, X-ray CrystallographyProtein folding and structureTo study the structural impact of replacing methionine with a non-sulfur analog in a protein of interest. drugbank.comnih.gov

High-Throughput Methodologies for Isotopic Labeling Studies

The scalability of experimental methods is crucial for drug discovery and systems-level analysis. High-throughput screening (HTS) methodologies can be significantly enhanced by the use of stable isotope labels like this compound. nih.govnih.gov In the context of HTS, this compound can serve as a quantitative reporter in mass spectrometry-based assays.

For example, a screen could be designed to identify compounds that inhibit protein synthesis in a cancer cell line. Cells could be treated with a library of compounds and then pulsed with this compound. The total amount of incorporated deuterium, measured by mass spectrometry, would serve as a rapid, quantitative readout of protein synthesis inhibition. This approach avoids the use of radioactivity and can be automated for screening tens of thousands of compounds. nih.gov

Similarly, quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted. While SILAC traditionally uses heavy isotopes of canonical amino acids like arginine and lysine, a "Super-SILAC" approach could use this compound to label a standard proteome, which is then mixed with unlabeled experimental samples. This allows for the relative quantification of thousands of proteins across multiple conditions in a single high-throughput experiment.

Table 7.3.1: Hypothetical High-Throughput Screen for Protein Synthesis Inhibitors

Compound ID Treatment Concentration (µM) Normalized this compound Incorporation (Mass Spec Intensity) Cell Viability (%) Hit Status
Control (DMSO)01.00100-
Cmpd-001100.9899No
Cmpd-002100.2185Yes
Cmpd-003101.0525No (Toxic)
Cmpd-004100.7595No
Cmpd-005100.1578Yes

Expansion of this compound Applications in Systems Biology and Synthetic Biology

Systems biology aims to understand the complex interactions within biological networks. A key methodology in this field is Metabolic Flux Analysis (MFA), which uses isotope tracers to quantify the rates (fluxes) of metabolic pathways. mdpi.comnih.govnih.gov While ¹³C-based tracers are the gold standard, deuterated compounds like this compound offer complementary information. By tracing the fate of the deuterium atoms, researchers can gain insights into specific enzymatic reactions and pathway dynamics that might be obscured with other tracers. embopress.orgethz.ch Using this compound in MFA could help build more comprehensive models of cellular metabolism, especially in organisms engineered to process non-canonical or D-amino acids.

In synthetic biology, the goal is to design and construct new biological parts, devices, and systems. nih.govacademie-sciences.fr Non-canonical amino acids are valuable tools for creating proteins with novel functions or for building "mirror" biological systems that use D-amino acids instead of the natural L-forms. lifetein.comsciencemediacentre.es this compound is a prime candidate for these applications. It could be incorporated into proteins in engineered E. coli strains to produce deuterated biologics, which could have altered pharmacokinetic properties. nih.govmedchemexpress.com Furthermore, it could be used as a building block in the ambitious effort to construct a "mirror" cell, where its deuterium label would provide a convenient handle for tracking the synthesis and stability of these completely artificial biopolymers. sciencemediacentre.es The ability of some E. coli strains to incorporate norleucine in place of methionine provides a natural starting point for engineering metabolic pathways to efficiently utilize this compound for synthetic biology applications. nih.govnih.govgoogle.com

Q & A

Q. How to integrate this compound data with legacy studies using non-deuterated analogs?

  • Methodological Answer :
  • Data normalization : Apply isotope correction factors to historical datasets.
  • Meta-regression : Adjust for deuterium-specific effects (e.g., altered solubility) using covariates in statistical models.
  • Re-analysis pipelines : Use tools like XCMS Online for retrospective alignment of LC-MS data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.